N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H10N4O2S and its molecular weight is 286.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Research on compounds structurally related to N-(benzo[d]thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide has focused on their synthesis and structural characterization. Studies have detailed the synthesis of related compounds, exploring their crystal and molecular structures to understand their potential applications in medicinal chemistry. For instance, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate highlighted its structure obtained as a byproduct during the synthesis of an antitubercular agent, providing insights into the compound's chemical behavior and potential as a drug molecule (Richter et al., 2023).
Antimicrobial and Anti-inflammatory Activities
Compounds derived from similar chemical frameworks have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For example, novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antitumor Activity
Related research on N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (a dual Src/Abl kinase inhibitor) has demonstrated potent antitumor activity in preclinical assays, underscoring the relevance of this chemical class in developing oncology therapeutics (Lombardo et al., 2004).
Antimycobacterial Evaluation
Structural characterization and antimycobacterial evaluation of a benzimidazole analogue of the antituberculosis clinical drug candidate TBA-7371 revealed in vitro activity against Mycobacterium smegmatis, showcasing the importance of structural analogues in the search for new antimycobacterial agents (Richter et al., 2022).
Electrochemical Synthesis
The TEMPO-catalyzed electrochemical C–H thiolation method has been applied to synthesize benzothiazoles and thiazolopyridines from thioamides, presenting a metal- and reagent-free approach to obtaining these compounds, which are prevalent in pharmaceuticals and organic materials (Qian et al., 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives, to which this compound belongs, have been extensively studied and associated with diverse biological activities . They have been found to inhibit several enzymes and show a wide range of biological activities .
Mode of Action
Benzothiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Benzothiazole derivatives are known to affect multiple biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
A study on similar compounds suggests that they have a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives are known for their potent and significant biological activities, indicating that they likely have substantial molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-19-11-6-9(14-7-15-11)12(18)17-13-16-8-4-2-3-5-10(8)20-13/h2-7H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUTOMIRPJVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.